![molecular formula C8H8N2O B1265484 5-Methyl-1,3-benzoxazol-2-amine CAS No. 64037-15-6](/img/structure/B1265484.png)
5-Methyl-1,3-benzoxazol-2-amine
Overview
Description
“5-Methyl-1,3-benzoxazol-2-amine” is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are important heterocyclic compounds that have shown remarkable pharmacological activities .
Synthesis Analysis
The synthesis of “5-Methyl-1,3-benzoxazol-2-amine” derivatives has been reported in the literature . These derivatives have been synthesized using a mild protocol under solvent-free conditions. The structures of the synthesized compounds have been confirmed through IR, 1H NMR, 13C NMR, and Mass spectral methods .Chemical Reactions Analysis
Benzoxazole derivatives, including “5-Methyl-1,3-benzoxazol-2-amine”, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Scientific Research Applications
Chemical Synthesis
“5-Methyl-1,3-benzoxazol-2-amine” is a unique chemical that is used as a starting material for different mechanistic approaches in drug discovery . It has been extensively used due to its high possibility of broad substrate scope and functionalization .
Medicinal Chemistry
This compound is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal and pharmaceutical areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers .
Antimicrobial Activity
The motif exhibits several biological activities like anti-microbial effects . This makes it a valuable compound in the development of new antimicrobial agents.
Antifungal Activity
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger . This suggests its potential use in the treatment of fungal infections.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects . This suggests its potential use in the treatment of inflammatory conditions.
Future Directions
Benzoxazole derivatives, including “5-Methyl-1,3-benzoxazol-2-amine”, have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve the development of new synthetic strategies and the exploration of their potential biological activities.
Mechanism of Action
Target of Action
5-Methyl-1,3-benzoxazol-2-amine is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . The primary target of this compound is the MTH1 protein , a cancer target .
Mode of Action
The compound interacts with its target, MTH1, through a process known as molecular docking . This interaction results in the inhibition of MTH1, with IC50 values ranging from 6 to 79 μM .
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its molecular weight (14816 g/mol) and its chemical structure .
Result of Action
The molecular and cellular effects of 5-Methyl-1,3-benzoxazol-2-amine’s action are largely dependent on its interaction with MTH1. By inhibiting MTH1, the compound could potentially disrupt cancer cell proliferation .
Action Environment
The action, efficacy, and stability of 5-Methyl-1,3-benzoxazol-2-amine can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives can be affected by different reaction conditions and catalysts . .
properties
IUPAC Name |
5-methyl-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWCNPTXYLRLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214037 | |
Record name | Benzoxazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-benzoxazol-2-amine | |
CAS RN |
64037-15-6 | |
Record name | Benzoxazole, 2-amino-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64037-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine interact with MTH1, and what are the potential downstream effects of this interaction?
A1: The research paper focuses on the crystal structure of human MTH1 in complex with 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine, indicating that this compound acts as an inhibitor of MTH1 []. While the abstract doesn't provide specific details on the interaction or downstream effects, understanding the function of MTH1 can shed light on this.
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